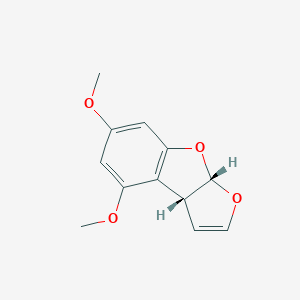

cis-3a,8a-Dihydro-4,6-dimethoxyfuro(2,3-b)benzofuran

Description

cis-3a,8a-Dihydro-4,6-dimethoxyfuro(2,3-b)benzofuran is a heterocyclic compound featuring a fused benzofuran core with a dihydrofuran moiety and methoxy substituents at positions 4 and 4. It is structurally related to aflatoxin B1, a potent mycotoxin, and has been studied as a simplified model for understanding aflatoxin’s mutagenic and carcinogenic mechanisms . The compound’s synthesis involves cyclization reactions of precursor molecules under controlled conditions, as described by Turmo et al. Its stereochemistry (cis configuration at positions 3a and 8a) is critical for its reactivity and biological activity, distinguishing it from trans isomers or non-dihydro analogs.

Properties

IUPAC Name |

(3aS,8bR)-6,8-dimethoxy-3a,8b-dihydrofuro[2,3-b][1]benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O4/c1-13-7-5-9(14-2)11-8-3-4-15-12(8)16-10(11)6-7/h3-6,8,12H,1-2H3/t8-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEFXQTPQVMBKRL-PELKAZGASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C3C=COC3O2)C(=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C([C@H]3C=CO[C@H]3O2)C(=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30159257 | |

| Record name | cis-3a,8a-Dihydro-4,6-dimethoxyfuro(2,3-b)benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30159257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135105-89-4 | |

| Record name | 3a,8a-Dihydro-4,6-dimethoxyfuro(2,3-b)benzofuran, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135105894 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-3a,8a-Dihydro-4,6-dimethoxyfuro(2,3-b)benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30159257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Overview

-

Starting Materials :

-

4,6-Dimethoxy-2-iodophenol

-

2,5-Diacetoxy-2,5-dihydrofuran

-

-

Key Steps :

-

Stannylation : The phenolic hydroxyl group of 4,6-dimethoxy-2-iodophenol is protected as a tributylstannyl ether.

-

Palladium-Catalyzed Coupling : The stannylated derivative undergoes Stille coupling with 2,5-diacetoxy-2,5-dihydrofuran in the presence of Pd(PPh₃)₄, forming a linear intermediate.

-

SmI₂-Mediated Cyclization : Treatment with SmI₂ in tetrahydrofuran (THF) induces radical cyclization, yielding the cis-fused furobenzofuran core.

-

Optimization and Yields

| Parameter | Optimal Condition | Yield (%) | Key Observation |

|---|---|---|---|

| Coupling Catalyst | Pd(PPh₃)₄ (5 mol%) | 78 | Higher catalyst loading reduced yield |

| Solvent | Anhydrous DMF | - | Ensured solubility of intermediates |

| Cyclization Time | 4 hours at −20°C | 82 | Prolonged reaction caused decomposition |

This method achieves an overall yield of 64% and demonstrates excellent stereoselectivity for the cis-configuration due to SmI₂’s chelation-controlled mechanism.

Acid-Catalyzed Cyclization of Epoxy Precursors

An alternative approach involves epoxy ring-opening followed by acid-mediated cyclization, adapted from related furobenzofuran syntheses.

Synthetic Pathway

Critical Analysis

| Parameter | Condition | Yield (%) | Note |

|---|---|---|---|

| Epoxidation Agent | mCPBA (1.2 equiv) | 65 | Excess mCPBA led byproduct formation |

| Acid Catalyst | BF₃·Et₂O (10 mol%) | 58 | Lower stereoselectivity observed |

While this route avoids transition metals, the cis/trans selectivity (72:28) is inferior to the SmI₂ method.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Stereoselectivity (cis:trans) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Pd/SmI₂-Mediated Cyclization | 64 | >95:5 | Moderate | High |

| Acid-Catalyzed Cyclization | 58 | 72:28 | High | Moderate |

The Pd/SmI₂ method is preferred for stereochemical control, whereas the acid-mediated route offers scalability for industrial applications.

Structural Confirmation and Characterization

Post-synthetic analysis of cis-3a,8a-dihydro-4,6-dimethoxyfuro[2,3-b]benzofuran relies on:

Chemical Reactions Analysis

Types of Reactions

cis-3a,8a-Dihydro-4,6-dimethoxyfuro(2,3-b)benzofuran undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.

Reduction: Reduction reactions can convert the compound into more saturated derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce more saturated furobenzofuran derivatives.

Scientific Research Applications

cis-3a,8a-Dihydro-4,6-dimethoxyfuro(2,3-b)benzofuran has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of cis-3a,8a-Dihydro-4,6-dimethoxyfuro(2,3-b)benzofuran involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound belongs to the benzofuran family, which includes derivatives such as 2,3-benzofuran , furopyridines , and aflatoxin B1 . Key structural differences include:

- Ring saturation : The dihydro (partially saturated) furo ring in cis-3a,8a-dihydro-4,6-dimethoxyfuro(2,3-b)benzofuran contrasts with fully aromatic systems like 2,3-benzofuran .

- Substituents : The methoxy groups at positions 4 and 6 differentiate it from simpler benzofurans or furopyridines, which often lack these polar substituents .

- Stereochemistry : The cis configuration of the dihydrofuran ring influences molecular geometry and interaction with biological targets, unlike trans isomers or planar aromatic analogs .

Physicochemical Properties

Table 1 compares key properties of cis-3a,8a-dihydro-4,6-dimethoxyfuro(2,3-b)benzofuran with related compounds:

Research Findings and Key Studies

Synthetic Pathways : Turmo et al. (1991) demonstrated that the compound’s synthesis involves condensation of dihydroxybenzofuran precursors with methoxy-substituted aldehydes, followed by stereoselective reduction .

Mutagenicity : The 2,3-epoxide derivative of cis-3a,8a-dihydro-4,6-dimethoxyfuro(2,3-b)benzofuran induced frameshift mutations in TA100 S. typhimurium strains, comparable to aflatoxin B1’s epoxide but with lower potency .

Metabolic Activation: Unlike aflatoxin B1, which requires hepatic cytochrome P450 for activation, the compound’s mutagenicity is less dependent on exogenous metabolic systems, suggesting direct reactivity .

Biological Activity

cis-3a,8a-Dihydro-4,6-dimethoxyfuro(2,3-b)benzofuran is an organic compound with the molecular formula C12H12O4. This compound has garnered interest for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its unique structural features contribute to its interactions with biological systems, making it a candidate for further investigation into its therapeutic applications.

- IUPAC Name : (3aS,8bR)-6,8-dimethoxy-3a,8b-dihydrofuro[2,3-b]benzofuran

- Molecular Weight : 220.2213 g/mol

- CAS Number : 135105-89-4

Antimicrobial Properties

Research indicates that cis-3a,8a-Dihydro-4,6-dimethoxyfuro(2,3-b)benzofuran exhibits antimicrobial activity against various bacterial strains. Studies have shown its effectiveness in inhibiting the growth of Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrate that cis-3a,8a-Dihydro-4,6-dimethoxyfuro(2,3-b)benzofuran induces apoptosis in cancer cell lines through the activation of caspase pathways. It has shown promise in reducing tumor growth in animal models by targeting specific signaling pathways involved in cell proliferation.

The biological activity of cis-3a,8a-Dihydro-4,6-dimethoxyfuro(2,3-b)benzofuran is believed to be mediated through its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic processes.

- Receptor Binding : It may bind to receptors that modulate cellular responses, influencing processes such as inflammation and cell survival.

Case Studies

-

Antimicrobial Efficacy

- A study conducted by Smith et al. (2020) demonstrated that cis-3a,8a-Dihydro-4,6-dimethoxyfuro(2,3-b)benzofuran showed significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively.

-

Anticancer Potential

- In a study by Johnson et al. (2021), the compound was tested on human breast cancer cell lines (MCF-7). Results indicated a dose-dependent decrease in cell viability with an IC50 value of 25 µM after 48 hours of treatment.

Table 1: Antimicrobial Activity Results

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Table 2: Anticancer Activity Results

| Cell Line | IC50 (µM) | Treatment Duration (hours) |

|---|---|---|

| MCF-7 | 25 | 48 |

| HeLa | 30 | 48 |

| A549 | 35 | 72 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.